molecular formula C12H18N2 B14462717 (Nonan-5-ylidene)propanedinitrile CAS No. 66718-80-7

(Nonan-5-ylidene)propanedinitrile

Cat. No.: B14462717
CAS No.: 66718-80-7
M. Wt: 190.28 g/mol
InChI Key: JQIHLJRXCBCPEU-UHFFFAOYSA-N
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Description

(Nonan-5-ylidene)propanedinitrile is an organic compound with a unique structure that includes a nonylidene group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonan-5-ylidene)propanedinitrile typically involves the reaction of nonanal with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of nonanal reacts with the active methylene group of malononitrile to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Nonan-5-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Nonan-5-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Nonan-5-ylidene)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Nonan-5-ylidene)propanedinitrile is unique due to its long nonylidene chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of new materials and in drug delivery systems.

Properties

CAS No.

66718-80-7

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-nonan-5-ylidenepropanedinitrile

InChI

InChI=1S/C12H18N2/c1-3-5-7-11(8-6-4-2)12(9-13)10-14/h3-8H2,1-2H3

InChI Key

JQIHLJRXCBCPEU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(C#N)C#N)CCCC

Origin of Product

United States

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